1H-Imidazole-1-butanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

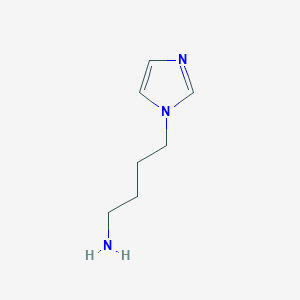

Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZPYJSJSQIEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402615 | |

| Record name | 1H-Imidazole-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67319-76-0 | |

| Record name | 1H-Imidazole-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Imidazole-1-butanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1H-Imidazole-1-butanamine, a key structural motif in medicinal chemistry. The document is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical, field-tested protocols. We will delve into the rationale behind experimental choices, ensuring a thorough understanding of the chemical processes involved. The guide is grounded in authoritative scientific literature, with in-text citations and a complete reference list to support the methodologies and claims presented.

Introduction: The Significance of the Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic bioactive molecules.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1] This versatility has led to the development of a wide array of imidazole-containing drugs with diverse therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and anticancer agents.[2][3]

This compound, in particular, serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of a primary amine at the terminus of a flexible butyl chain attached to the imidazole core allows for further molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties. Notably, this scaffold is a key component in the design of histamine H3 receptor antagonists, a class of drugs with therapeutic potential in treating neurological and cognitive disorders.[4][5][6] This guide will provide a detailed examination of the synthetic routes to this important intermediate, empowering researchers to efficiently incorporate it into their drug discovery programs.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical methods involve the N-alkylation of the imidazole ring with a C4 synthon bearing a protected or latent amino group. This section will explore two primary, validated synthetic routes: the Gabriel synthesis approach and a method involving a protected aminobutyl halide.

Route 1: Gabriel Synthesis Approach

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively preventing the overalkylation often encountered with direct amination of alkyl halides.[7][8] This strategy is particularly well-suited for the synthesis of this compound, ensuring a clean conversion to the desired product. The overall workflow is depicted below.

-

Phthalimide as a Protecting Group: The use of N-(4-bromobutyl)phthalimide is central to this strategy.[9] The phthalimide group serves as an excellent protecting group for the primary amine, preventing its reaction during the initial N-alkylation of imidazole.[10] The acidity of the N-H bond in phthalimide (pKa ≈ 8.3) allows for its deprotonation with a suitable base, forming a potent nucleophile that readily undergoes SN2 reaction with 1,4-dibromobutane to furnish the required alkylating agent.[7]

-

Choice of Base and Solvent: The N-alkylation of imidazole with N-(4-bromobutyl)phthalimide is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a mild base such as potassium carbonate. The base facilitates the deprotonation of imidazole, enhancing its nucleophilicity, while the solvent effectively solvates the ions involved in the reaction.

-

Hydrazinolysis for Deprotection: The subsequent deprotection of the phthalimide group is efficiently achieved by hydrazinolysis.[11] Hydrazine hydrate acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring and leading to the formation of a stable phthalhydrazide precipitate, which can be easily removed by filtration. This step is often followed by an acidic workup to ensure the complete liberation of the desired primary amine.

Step 1: Synthesis of 2-[4-(1H-Imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione

-

To a solution of imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of N-(4-bromobutyl)phthalimide (1.1 eq) in DMF dropwise.[12]

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude product.

-

Recrystallize the crude product from ethanol to obtain pure 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione.

Step 2: Synthesis of this compound [11]

-

Suspend 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the suspension.

-

Heat the mixture to reflux for 3 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and add 3N hydrochloric acid.

-

Heat the mixture at reflux for an additional 2 hours to ensure complete hydrolysis.

-

Filter off the insoluble phthalhydrazide and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with a saturated solution of potassium carbonate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by distillation to obtain pure this compound.

Route 2: Protected Aminobutyl Halide Approach

An alternative and often more direct route involves the N-alkylation of imidazole with a 4-halobutyl amine in which the amino group is protected with a labile protecting group, such as the tert-butoxycarbonyl (Boc) group. This method avoids the sometimes harsh conditions of hydrazinolysis.

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[13] This allows for the selective N-alkylation of imidazole without interference from the amine functionality.

-

Reaction Conditions for N-Alkylation: Similar to the Gabriel route, the N-alkylation is typically performed in the presence of a base to deprotonate the imidazole. Sodium hydride in an aprotic solvent like THF or acetonitrile is a common choice, providing a strong, non-nucleophilic base that drives the reaction to completion.

-

Acid-Mediated Deprotection: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.[14] These conditions are generally mild and do not affect the imidazole ring or the newly formed alkyl chain.

Step 1: Synthesis of tert-butyl (4-(1H-imidazol-1-yl)butyl)carbamate

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous acetonitrile, add imidazole (1.0 eq) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of tert-butyl (4-bromobutyl)carbamate (1.1 eq) in acetonitrile dropwise.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-(1H-imidazol-1-yl)butyl)carbamate.

Step 2: Synthesis of this compound

-

Dissolve tert-butyl (4-(1H-imidazol-1-yl)butyl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether.

-

Basify the aqueous layer with solid potassium hydroxide until pH > 12.

-

Extract the product with dichloromethane (4 x).

-

Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate to yield this compound.

Characterization of this compound

Thorough characterization of the final product is crucial to confirm its identity and purity. The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~7.5 (s, 1H, Im-H2), ~7.0 (s, 1H, Im-H5), ~6.8 (s, 1H, Im-H4), ~3.9 (t, 2H, N-CH₂), ~2.7 (t, 2H, CH₂-NH₂), ~1.8 (m, 2H, N-CH₂-CH₂), ~1.5 (m, 2H, CH₂-CH₂-NH₂) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~137 (Im-C2), ~129 (Im-C4), ~119 (Im-C5), ~46 (N-CH₂), ~42 (CH₂-NH₂), ~32 (N-CH₂-CH₂), ~28 (CH₂-CH₂-NH₂) |

| Mass Spec (ESI+) | m/z: 140.12 [M+H]⁺ |

Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent and concentration.

Conclusion and Future Perspectives

This technical guide has outlined two robust and validated synthetic routes for the preparation of this compound, a key intermediate in drug discovery. The Gabriel synthesis and the protected aminobutyl halide approach both offer reliable methods for obtaining the target molecule in good yield and purity. The choice between these routes will often depend on the availability of starting materials and the specific requirements of the subsequent synthetic steps.

The importance of the imidazole scaffold in medicinal chemistry cannot be overstated. As our understanding of biological systems deepens, the demand for versatile building blocks like this compound will continue to grow. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, such as catalytic C-H amination or one-pot multi-component reactions. Furthermore, the exploration of novel derivatives of this compound is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

- Bhatnagar, A., Sharma, P. K., & Kumar, N. (2011). A review on “Imidazoles”: Their chemistry and pharmacological potentials. International Journal of PharmTech Research, 3(1), 268-282.

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

DrugMAP. (n.d.). Details of the Drug: imbutamine. Retrieved from [Link]

-

Khan Academy. (2016, December 26). Gabriel phthalimide synthesis (video). Retrieved from [Link]

- King, F. D. (Ed.). (2003). Bioisosteres in Medicinal Chemistry. Wiley-VCH.

- Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its derivatives with particular emphasis on their chemical/biological applications as bioactive molecules/intermediated to bioactive molecule. Current Synthetic and Systems Biology, 5(01), 1-10.

-

MDPI. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

- PUSHKAR, S., & KUMAR, A. (2020). A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 104-113.

-

RSC Publishing. (2012). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]

- Stark, H., & Schlicker, E. (2004). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Journal of Medicinal Chemistry, 47(16), 4060-4070.

- Walczyński, K., Giełdoń, A., & Byrtus, H. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 49, 128286.

-

YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

- Zhang, C., & Taylor, R. E. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 12(24), 5764–5767.

- Zarei, M., & Jarrahpour, A. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Arabian Journal of Chemistry, 14(4), 103070.

- Abbasi, M., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Pharmaceutical Research, 14(2), 1-8.

-

Cresset Group. (2021, October 8). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

- Leurs, R., et al. (2009). Histamine H3R Antagonists: From Scaffold Hopping to Clinical Candidates. Current Topics in Medicinal Chemistry, 9(9), 808-821.

-

MedCrave online. (2018, October 17). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Butanamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

PubMed. (2006). Novel imidazole-based histamine H3 antagonists. Retrieved from [Link]

-

ResearchGate. (2022, April 27). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

arkat usa. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

-

MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP001284. Retrieved from [Link]

-

MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIH. (n.d.). tert-butyl N-(1H-imidazol-4-yl)carbamate. Retrieved from [Link]

-

PubMed. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Retrieved from [Link]

-

PubMed Central. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.

-

Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

-

NIH. (n.d.). An insight into high-resolution mass-spectrometry data. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]

-

ResearchGate. (2019, April 12). (PDF) Synthesis of Some Substituted Imidazole. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. Retrieved from [Link]

-

University of Calgary. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. tert-butyl N-(1H-imidazol-4-yl)carbamate | C8H13N3O2 | CID 558020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cresset-group.com [cresset-group.com]

- 5. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Khan Academy [khanacademy.org]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. prepchem.com [prepchem.com]

- 12. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]

- 13. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 14. arkat-usa.org [arkat-usa.org]

Introduction: The Significance of the Imidazole Scaffold

An In-Depth Technical Guide to 1H-Imidazole-1-butanamine: Chemical Properties and Applications for Scientific Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in vital biological molecules like the amino acid histidine, make it a privileged scaffold in drug design.[1][4] Imidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][5] The compound this compound (CAS 67319-76-0) serves as a key building block, combining the versatile imidazole moiety with a flexible butylamine chain, offering multiple points for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring an imidazole ring linked via its N1 position to a four-carbon chain terminating in a primary amine. This structure dictates its physicochemical characteristics.

Structural and Physicochemical Data

A summary of the key quantitative properties of this compound is presented below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 67319-76-0 | [6][7] |

| Molecular Formula | C₇H₁₃N₃ | [6][8] |

| Molecular Weight | 139.20 g/mol | [6][8] |

| Melting Point | 117 - 122 °C (243 - 252 °F) | [9] |

| Partition Coefficient (logP) | -0.41 | [9] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

The negative logP value indicates that the compound is hydrophilic, suggesting good water solubility, a property often beneficial for drug candidates.[1][9]

Chemical Structure Visualization

The structure of this compound highlights the distinct functional groups available for chemical manipulation.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application as a research chemical and pharmaceutical intermediate.

Synthetic Protocol: Gabriel Synthesis Adaptation

A common route to this compound involves a variation of the Gabriel synthesis, which is a robust method for preparing primary amines. This approach ensures that the primary amine is formed cleanly without over-alkylation.[10]

Experimental Protocol:

-

Step 1: Phthalimide Protection: A mixture of 0.2 mole of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione (the phthalimide-protected precursor), 0.22 mole of hydrazine hydrate, and 400 mL of ethanol is combined in a suitable reaction vessel.[10]

-

Step 2: Initial Reflux: The mixture is heated on a steam bath for 3 hours. During this time, the hydrazine attacks the phthalimide group.[10]

-

Step 3: Acid Hydrolysis: The reaction is then treated with 400 mL of 3N hydrochloric acid and heated at reflux for an additional 2 hours to ensure complete cleavage of the phthalimide group and protonation of the product.[10]

-

Step 4: Workup and Isolation: The insoluble phthalhydrazide byproduct is removed by filtration. The mother liquor is concentrated to a low volume and filtered again.[10]

-

Step 5: Basification and Extraction: The residue is treated with a saturated potassium carbonate solution to deprotonate the amine. The free base, this compound, is then extracted into methylene chloride.[10]

-

Step 6: Purification: The product is further purified by distillation, for example, using a Kugelrohr apparatus, to yield the final compound.[10]

Workflow Visualization:

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by its two key functional groups: the imidazole ring and the primary amine.

-

Imidazole Ring: The imidazole ring is basic due to the sp²-hybridized nitrogen at position 3, which can be readily protonated.[11] The N-1 position is already substituted, but the N-3 nitrogen is available for coordination with metal ions or electrophilic attack. The ring itself is relatively resistant to strong oxidizing agents but can undergo electrophilic substitution under certain conditions.[4]

-

Primary Amine: The terminal amino group (-NH₂) is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and salt formation with acids.[11] This functionality is often exploited to link the molecule to other scaffolds, such as in the synthesis of indole-based carboxamides.[12]

Caption: Key reactive sites on this compound.

Spectroscopic Characterization

Accurate structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available in all databases, the expected spectral features can be reliably predicted based on its structure and data from similar compounds like 1H-Imidazole-1-propanamine.[13]

| Technique | Expected Features |

| ¹H NMR | - Imidazole Protons: Three distinct signals in the aromatic region (~7-8 ppm), corresponding to the protons at the C2, C4, and C5 positions. - Alkyl Chain Protons: Multiple signals in the aliphatic region (~1.5-4.0 ppm) corresponding to the four methylene groups (-CH₂-). The protons closest to the nitrogen atoms will be shifted downfield. - Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | - Imidazole Carbons: Three signals in the downfield region (~115-140 ppm) for the three carbons of the imidazole ring. - Alkyl Chain Carbons: Four signals in the upfield region (~20-50 ppm) for the four methylene carbons. |

| FTIR | - N-H Stretch: A characteristic broad absorption in the 3200-3500 cm⁻¹ region from the primary amine. - C-H Stretch: Absorptions just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic). - C=N and C=C Stretch: Absorptions in the 1400-1650 cm⁻¹ region corresponding to the imidazole ring vibrations. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 139 corresponding to the molecular weight. - Fragmentation: Characteristic fragmentation patterns involving the loss of the amine group and cleavage of the alkyl chain. |

Role in Drug Development and Research

The imidazole nucleus is a key pharmacophore, and this compound serves as a valuable intermediate for synthesizing more complex, biologically active molecules.[14][15]

Pharmacological Significance

The imidazole core is present in a wide array of approved drugs, demonstrating its versatility in interacting with biological targets.[2] Its derivatives have shown promise as:

-

Anticancer Agents: By interacting with DNA or inhibiting key enzymes like topoisomerase.[16]

-

Antifungal and Antibacterial Agents: As seen in drugs like ketoconazole and metronidazole.[2]

-

Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in enzyme active sites.

-

Receptor Ligands: The structure is found in histamine receptor agonists and antagonists.[17][18]

The butanamine side chain provides a flexible linker, allowing the imidazole headgroup to be positioned optimally for binding to a target protein. Furthermore, the terminal amine provides a convenient handle for conjugation to other molecules, peptides, or carrier systems to improve pharmacokinetic properties.[12]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards. Information is derived from Safety Data Sheets (SDS) for the compound and its close analogs.[9][19]

-

Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[9][19] It may also damage fertility or the unborn child.[9] In fine, powdered form, it may pose a dust explosion risk.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate protective clothing.[20][21] In case of dust generation, respiratory protection (e.g., a NIOSH/MSHA approved respirator) is required.[9]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[20] Avoid breathing dust or mist.[9] Wash hands thoroughly after handling and change contaminated clothing immediately.[9][21]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] The material should be kept locked up or in an area accessible only to qualified personnel.[9] It is recommended to handle and store under an inert gas atmosphere as it hydrolyzes readily.[9]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9][19]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[9]

-

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78736, 1H-Imidazole-1-propanamine. Available from: [Link]

-

Exclusive Chemistry Ltd. This compound supplier - CAS 67319-76-0. Available from: [Link]

-

DrugMAP. Details of the Drug | Imbutamine. Available from: [Link]

-

Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link]

-

Michigan State University Department of Chemistry. Amine Reactivity. Available from: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. Available from: [Link]

-

ResearchGate. Review of pharmacological effects of imidazole derivatives. Available from: [Link]

-

National Center for Biotechnology Information. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. PubMed Central. Available from: [Link]

-

MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

-

SIELC Technologies. 1H-Imidazole-1-propanamine. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Imidazole - IR Spectrum. NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Imidazole - Mass Spectrum. NIST WebBook. Available from: [Link]

-

ResearchGate. Biological Significance of Imidazole-Based Analogues in New Drug Development | Request PDF. Available from: [Link]

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Available from: [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available from: [Link]

Sources

- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. longdom.org [longdom.org]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. exchemistry.com [exchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemscene.com [chemscene.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. Amine Reactivity [www2.chemistry.msu.edu]

- 12. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 18. 3-(1H-imidazol-1-yl)butan-2-amine (927991-93-3) for sale [vulcanchem.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Imidazol-1-yl-butylamine (CAS 67319-76-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Imidazol-1-yl-butylamine (CAS No. 67319-76-0), a versatile heterocyclic amine building block. While not extensively documented in peer-reviewed literature, its structural motifs—an imidazole ring and a primary alkylamine—make it a compound of significant interest for medicinal chemistry, particularly in the development of novel therapeutic agents. This document consolidates available data on its chemical identity, properties, and safety. Furthermore, it presents detailed, field-proven synthetic protocols and outlines a comprehensive analytical strategy for its characterization, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development workflows.

Chemical Identity and Nomenclature

4-Imidazol-1-yl-butylamine is a bifunctional organic molecule featuring a terminal primary amine and an imidazole ring linked by a four-carbon alkyl chain. The imidazole ring is a critical pharmacophore in numerous approved drugs and clinical candidates, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. The primary amine provides a reactive handle for a wide array of chemical modifications, making this compound a valuable starting material for library synthesis and lead optimization.

| Identifier | Value | Source |

| CAS Number | 67319-76-0 | |

| IUPAC Name | 4-(1H-imidazol-1-yl)butan-1-amine | |

| Synonyms | N-(4-Aminobutyl)imidazole, 1H-Imidazole-1-butanamine | , |

| Molecular Formula | C₇H₁₃N₃ | |

| Molecular Weight | 139.20 g/mol | |

| Canonical SMILES | NCCCCN1C=CN=C1 | |

| InChI Key | JVZPYJSJSQIEOG-UHFFFAOYSA-N |

Physicochemical and Safety Properties

Experimental physicochemical data for 4-Imidazol-1-yl-butylamine is not widely published. The data presented below are derived from supplier safety data sheets (SDS) and computational predictions. As a primary amine, it is expected to be a liquid at room temperature with a characteristic amine odor and to be basic.

Table 2.1: Physicochemical Properties

| Property | Value | Notes / Source |

|---|---|---|

| State | Solid | |

| Boiling Point | 130-135 °C at 0.3 mmHg | For the N-methyl derivative, suggesting a high boiling point for the primary amine. |

| XLogP3 | -0.3 | Computationally predicted for the isomer 4-(1H-imidazol-4-yl)butanamine, suggesting high polarity. |

| Hydrogen Bond Donors | 1 | From the primary amine group. |

| Hydrogen Bond Acceptors | 2 | From the imidazole nitrogen atoms. |

Table 2.2: Safety and Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

|---|---|---|---|

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

Data sourced from commercial supplier safety information.

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. . Keep away from strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Synthesis and Purification

While no definitive peer-reviewed synthesis is available, patent literature describes viable routes for the preparation of 4-(1H-imidazol-1-yl)butanamine. Two robust protocols, adapted from these descriptions, are provided below.

Protocol 1: Synthesis via Gabriel Amine Synthesis

This classic method builds the primary amine from a phthalimide-protected precursor, ensuring a clean reaction without over-alkylation. The key steps involve the N-alkylation of phthalimide followed by hydrazinolysis to liberate the desired primary amine.

An In-Depth Technical Guide to 1H-Imidazole-1-butanamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-Imidazole-1-butanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and known applications, with a focus on providing practical insights for laboratory professionals.

Core Molecular Structure and Properties

This compound (CAS Number: 67319-76-0) is an organic compound featuring a central imidazole ring linked to a butylamine tail.[1] The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a prevalent scaffold in numerous biologically active molecules.[2][3] The butanamine side chain provides a flexible linker and a primary amine group, which is a key functional handle for further chemical modifications.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value (1H-Imidazole-1-propanamine) | Reference |

| Molecular Formula | C₆H₁₁N₃ | [4] |

| Molecular Weight | 125.17 g/mol | [4] |

| Physical Description | Liquid | [4] |

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a phthalimide-protected precursor. This method is a reliable approach for obtaining the primary amine.

Experimental Protocol: Synthesis via Hydrazinolysis of a Phthalimide Precursor

This protocol is adapted from a known procedure for the synthesis of 1H-imidazole-1-alkanamines.[1]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine 0.2 moles of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione with 0.22 moles of hydrazine hydrate in 400 mL of ethanol.[1]

-

Hydrazinolysis: Heat the mixture on a steam bath for 3 hours.[1] This step cleaves the phthalimide protecting group.

-

Acid Hydrolysis: After cooling, add 400 mL of 3N hydrochloric acid and heat the mixture to reflux for an additional 2 hours to ensure complete removal of the phthaloyl hydrazide byproduct.[1]

-

Work-up:

-

Extraction:

-

Purification: Purify the extracted product by distillation using a Kugelrohr apparatus to yield the final product.[1]

Causality Behind Experimental Choices:

-

Phthalimide Protection: The phthalimide group is a robust protecting group for primary amines, stable to a wide range of reaction conditions. Its removal via hydrazinolysis is a clean and efficient method.

-

Acidic Work-up: The addition of hydrochloric acid ensures the complete protonation of the desired amine, rendering it soluble in the aqueous phase while the neutral byproduct precipitates and can be easily removed by filtration.

-

Kugelrohr Distillation: This technique is particularly suitable for the purification of small to moderate quantities of liquids with relatively high boiling points, minimizing product loss.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. While specific spectra for this compound are not available in the provided search results, a combination of standard analytical techniques should be employed.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the imidazole ring protons (typically in the aromatic region, ~7-8 ppm) and the aliphatic protons of the butyl chain. The methylene protons adjacent to the imidazole nitrogen and the amine group will have distinct chemical shifts.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the imidazole ring and the four unique carbon environments in the butyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl chain and the imidazole ring, and C=N and C=C stretching vibrations of the imidazole ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 139, along with characteristic fragmentation patterns.

Applications in Drug Development and Medicinal Chemistry

The imidazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[2][3][6] this compound, with its reactive primary amine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate:

Patent literature indicates that this compound and its derivatives are utilized in the synthesis of modified erythromycin compounds.[7][8] Erythromycin is a macrolide antibiotic, and modifications to its structure are a common strategy to improve its antibacterial spectrum, pharmacokinetic properties, and overcome antibiotic resistance. The butanamine side chain of this compound can be used to introduce the imidazole moiety onto the erythromycin scaffold, potentially leading to new antibiotic candidates.

Potential Pharmacological Significance:

While specific biological activity data for this compound is limited in the provided search results, its structural similarity to other biologically active imidazoles suggests potential areas for investigation. For instance, various imidazole derivatives are known to interact with histamine receptors, and the butylamine side chain could influence receptor binding and selectivity.

Future Research Directions:

The synthesis of a library of compounds derived from this compound, through derivatization of the primary amine, could lead to the discovery of novel compounds with interesting pharmacological profiles. Screening such a library against various biological targets, including microbial enzymes and G-protein coupled receptors, would be a logical next step in exploring the therapeutic potential of this chemical scaffold.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, safety information for related imidazole compounds and primary amines should be considered.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry, particularly in the synthesis of novel antibiotic derivatives. This guide has provided a comprehensive overview of its structure, a detailed synthetic protocol, and an outline of its potential applications. Further research is warranted to fully elucidate the spectroscopic properties, physicochemical parameters, and the full spectrum of biological activities of this promising compound.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

PubChem. 1H-Imidazole-1-propanamine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. EP0680967B1 - Dérivés de l'érythromycine, leur procédé de préparation et leur application comme médicaments.

-

ChemSrc. 67319-76-0 - 化源网. Available from: [Link]

- Google Patents. US5635485A - Erythromycin compounds.

-

Pharmaoffer.com. GMP-Certified 1H-Imidazole-1-Ethanamine, N-(2,2-Dimethylpropyl)-Β,Β-Dimethyl-4-Nitro- API Manufacturers & Suppliers. Available from: [Link]

- Justia Patents. N-(Substituted phenyl)-N'-[(1H-imidazol-1-yl) and ... Available from: https://patents.justia.

-

Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). Available from: [Link]

-

SIELC Technologies. 1H-Imidazole-1-propanamine. Available from: [Link]

-

MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

-

Semantic Scholar. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]

-

ChemSrc. 5-METHOXYBENZOFURAN-2-CARBALDEHYDE | CAS#:23145-19. Available from: [Link]

-

Journal of Clinical Medicine of Kazakhstan. Review of pharmacological effects of imidazole derivatives. Available from: [Link]

-

Snap Intermediates. Why Snap Intermediates. Available from: [Link]

-

International Journal of Pharmacy. synthesis and biological evaluation of 1-substituted imidazole derivatives. Available from: [Link]

-

Journal of Clinical Medicine of Kazakhstan. Review of pharmacological effects of imidazole derivatives. Available from: [Link]

-

MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]

-

Critical Reviews in Analytical Chemistry. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Available from: [Link]

-

ResearchGate. Synthesis And Characterization Of New Imidazole derivatives. Available from: [Link]

-

International Journal of Pharmaceutical Science and Research. A review: Imidazole synthesis and its biological activities. Available from: [Link]

-

Universal Journal of Pharmaceutical Research. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available from: [Link]

-

US EPA. 1H-Imidazole-1-propanamine - Substance Details - SRS. Available from: [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Characterization of gas-phase organics using proton transfer reaction time-of-flight mass spectrometry: fresh and aged residential wood combustion emissions. Available from: [Link]

-

The Infrared and Raman Discussion Group (IRDG). IR spectroscopy in catalysis. Available from: [Link]

Sources

- 1. exchemistry.com [exchemistry.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 4. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Imidazole-1-propanamine | SIELC Technologies [sielc.com]

- 6. pharmascholars.com [pharmascholars.com]

- 7. EP0680967B1 - Dérivés de l'érythromycine, leur procédé de préparation et leur application comme médicaments - Google Patents [patents.google.com]

- 8. US5635485A - Erythromycin compounds - Google Patents [patents.google.com]

"1H-Imidazole-1-butanamine molecular weight"

An In-Depth Technical Guide to 1H-Imidazole-1-butanamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a versatile heterocyclic amine that serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique structure, combining a polar imidazole ring with a flexible butylamine chain, makes it a valuable intermediate in medicinal chemistry for developing novel therapeutics and in materials science for creating specialized polymers and corrosion inhibitors. This guide provides a comprehensive technical overview of its core properties, a validated synthetic protocol, robust analytical characterization methods, and key application areas. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. The molecular weight is a cornerstone of this data, essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Molecular Identity and Weight

-

Systematic Name: 4-(1H-Imidazol-1-yl)butan-1-amine

-

Molecular Formula: C₇H₁₃N₃

-

CAS Number: 55050-51-6[1]

The precise molecular weight and mass are critical for analytical accuracy.

| Property | Value | Source |

| Average Molecular Weight | 139.199 g/mol | [1] |

| Monoisotopic Mass | 139.110947 g/mol | [1] |

| Exact Mass | 139.111 g/mol | [1] |

Expert Insight: The monoisotopic mass is the most relevant value for high-resolution mass spectrometry (HRMS), as it corresponds to the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁴N). The average molecular weight, which accounts for natural isotopic abundances, is used for bulk calculations.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties, which are computationally predicted and provide a reliable baseline for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 307.7 ± 0.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| pKa (Most Basic) | 10.29 ± 0.10 | [1] |

| Flash Point | 139.9 ± 0.0 °C | [1] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a two-step process involving the N-alkylation of imidazole followed by a nucleophilic substitution to introduce the amine functionality. This approach is both efficient and scalable.

Synthetic Pathway Diagram

The logical flow of the synthesis is illustrated below. This pathway is chosen for its high yields and the commercial availability of the starting materials.

Caption: A robust two-step synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a reliable method using the Gabriel synthesis pathway for the amination step, which is often preferred for producing clean primary amines with minimal side products.

Materials:

-

Imidazole

-

1,4-Dibromobutane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Protocol:

Step 1: Synthesis of 1-(4-Bromobutyl)-1H-imidazole

-

Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.1 eq) in anhydrous DMF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and thermometer.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Causality: This step generates the imidazolide anion, a potent nucleophile. Adding the imidazole slowly at low temperature controls the exothermic reaction and prevents side reactions.

-

-

Stir the mixture at room temperature for 1 hour until hydrogen gas evolution ceases.

-

Add 1,4-dibromobutane (3.0 eq) dropwise at 0 °C.

-

Causality: Using an excess of the dibromoalkane is critical to minimize the formation of the undesired bis-alkylation product where two imidazole rings attach to one butyl chain.

-

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude oil via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure 1-(4-bromobutyl)-1H-imidazole.

Step 2: Synthesis of this compound via Gabriel Synthesis

-

Dissolve the purified 1-(4-bromobutyl)-1H-imidazole (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture, pour it into water, and extract the resulting phthalimide intermediate with DCM.

-

Wash, dry, and concentrate the organic layers to obtain the crude N-(4-(1H-imidazol-1-yl)butyl)phthalimide.

-

Dissolve the crude intermediate in ethanol, add hydrazine hydrate (2.0 eq), and reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

-

Trustworthiness: The formation of the precipitate is a visual confirmation that the reaction is proceeding as expected.

-

-

Cool the mixture to room temperature and filter off the precipitate.

-

Acidify the filtrate with concentrated HCl and concentrate under reduced pressure.

-

Basify the residue with a cold aqueous NaOH solution to pH >12 and extract the final product, this compound, with DCM (3-4x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the purified product. Further purification can be achieved by vacuum distillation if required.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF)

-

Mode: Positive Ion

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 140.1185 (for C₇H₁₄N₃⁺)

-

Rationale: ESI is a soft ionization technique ideal for polar molecules like this amine, preventing fragmentation and clearly showing the protonated molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The expected chemical shifts (δ) in CDCl₃ are:

-

¹H NMR:

-

~7.5 ppm (s, 1H, NCHN proton of imidazole)

-

~7.0 ppm (s, 1H, CH proton of imidazole)

-

~6.9 ppm (s, 1H, CH proton of imidazole)

-

~4.0 ppm (t, 2H, N-CH₂ -CH₂-CH₂-CH₂-NH₂)

-

~2.7 ppm (t, 2H, N-CH₂-CH₂-CH₂-CH₂ -NH₂)

-

~1.9 ppm (m, 2H, N-CH₂-CH₂ -CH₂-CH₂-NH₂)

-

~1.5 ppm (m, 2H, N-CH₂-CH₂-CH₂ -CH₂-NH₂)

-

~1.4 ppm (br s, 2H, -NH₂ )

-

-

¹³C NMR:

-

~137 ppm (NC HN)

-

~129 ppm (C H)

-

~119 ppm (C H)

-

~46 ppm (N-C H₂)

-

~41 ppm (C H₂-NH₂)

-

~31 ppm (-C H₂-)

-

~27 ppm (-C H₂-)

-

Key Application Areas

The dual functionality of the imidazole ring and the primary amine allows this compound to be a scaffold for diverse applications.

Caption: Primary application pathways for this compound.

-

Medicinal Chemistry: The imidazole moiety is a well-known histamine isostere, making this compound a key starting material for histamine receptor antagonists, particularly for H3 and H4 receptors involved in inflammation and neurological disorders.[2]

-

Materials Science: The primary amine can be used to functionalize polymer backbones, while the imidazole nitrogen can be quaternized to form ionic liquids or act as a coordinating ligand in the development of corrosion inhibitors for metals.

References

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Celanire, S., & Wijtmans, R. (2011). Histamine H3 and H4 Receptors as Drug Targets. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Retrieved from: [Link]

Sources

A Technical Guide to 4-(1H-imidazol-4-yl)butanamine (Imbutamine): A Key Histamine H3/H4 Receptor Agonist

Executive Summary: This technical guide provides an in-depth review of 4-(1H-imidazol-4-yl)butanamine, a potent dual-action agonist for the histamine H3 and H4 receptors. Commonly known as imbutamine, this molecule serves as an invaluable pharmacological tool for researchers investigating the roles of these receptors in neuroinflammation, immune responses, and various pathological conditions. This document details the compound's physicochemical properties, a validated synthesis protocol, its detailed pharmacological profile, and standardized methodologies for its biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals engaged in histamine receptor research and the broader field of G-protein coupled receptor (GPCR) pharmacology.

Introduction: The Significance of the Imidazole Scaffold and Histamine Receptors

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with biological targets.[3] A prime example of its biological importance is its presence in the amino acid histidine and its biogenic amine derivative, histamine.

Histamine mediates its diverse physiological effects through four distinct GPCR subtypes (H1R, H2R, H3R, and H4R).[4] While H1R and H2R are well-known targets for allergy and gastric acid medications, respectively, the more recently discovered H3 and H4 receptors have emerged as critical targets for novel therapeutics.[3][4]

-

Histamine H3 Receptor (H3R): Primarily expressed in the central nervous system (CNS), H3R acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. This makes it a promising target for neurological and psychiatric disorders.[5]

-

Histamine H4 Receptor (H4R): Predominantly found on hematopoietic cells, including mast cells, eosinophils, and T-cells, H4R plays a crucial role in immune modulation and inflammatory processes. Its activation is linked to inflammatory cell chemotaxis and cytokine release, implicating it in allergic and autoimmune diseases.[6][7]

Nomenclature Clarification: The subject of this guide, 4-(1H-imidazol-4-yl)butanamine (imbutamine) , is a structurally specific isomer with a butylamine chain at the C4 position of the imidazole ring. It is crucial to distinguish it from its N1-substituted isomer, 1H-imidazole-1-butanamine, as the C4-isomer possesses the well-documented high-affinity agonist activity at H3 and H4 receptors.

Imbutamine's ability to potently activate both H3R and H4R makes it an essential chemical probe for elucidating the combined and distinct functions of these receptors.[8]

Physicochemical and Pharmacological Profile

Imbutamine is characterized by its simple structure, combining the essential imidazole pharmacophore with a flexible butylamine chain, which is critical for receptor interaction.

| Property | Value | Source |

| IUPAC Name | 4-(1H-imidazol-4-yl)butan-1-amine | [9] |

| Common Name | Imbutamine | [8][9] |

| CAS Number | 40546-47-2 | [9] |

| Molecular Formula | C₇H₁₃N₃ | [9] |

| Molecular Weight | 139.20 g/mol | [9] |

| Primary Targets | Histamine H3 Receptor (H3R), Histamine H4 Receptor (H4R) | [8] |

| Activity | Agonist | [8] |

Pharmacological Activity: Imbutamine is a potent agonist with nanomolar efficacy at both human H3 and H4 receptors. Its preference, however, is for the H3R subtype.

| Receptor Target | Parameter | Value (nM) | Source |

| Human H3 Receptor | EC₅₀ | 3 | [8] |

| Human H4 Receptor | EC₅₀ | 66 | [8] |

Synthesis and Characterization

The synthesis of 4-substituted imidazoles like imbutamine requires a regiocontrolled approach to ensure the correct isomer is formed. While various methods for imidazole synthesis exist, a common strategy involves the construction of the imidazole ring from acyclic precursors or the functionalization of a pre-existing imidazole scaffold.

Experimental Protocol: Synthesis of 4-(1H-imidazol-4-yl)butanamine

A plausible and effective synthesis path starts from 4-(hydroxymethyl)-1H-imidazole, proceeding through a series of standard organic transformations.

Step 1: Oxidation of 4-(hydroxymethyl)-1H-imidazole to 1H-imidazole-4-carbaldehyde.

-

To a stirred suspension of manganese(IV) oxide (MnO₂, ~10 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform, add 4-(hydroxymethyl)-1H-imidazole (1 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the manganese salts.

-

Wash the celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield 1H-imidazole-4-carbaldehyde.

Step 2: Wittig Reaction with (3-bromopropyl)triphenylphosphonium bromide.

-

Prepare a solution of a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Add (3-bromopropyl)triphenylphosphonium bromide (1.1 eq.) portion-wise to the base at 0 °C to form the ylide.

-

Stir the mixture until the ylide formation is complete.

-

Add a solution of 1H-imidazole-4-carbaldehyde (1 eq.) in THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water and extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(4-bromobut-1-en-1-yl)-1H-imidazole.

Step 3: Reduction and Amination.

-

Dissolve the crude product from Step 2 in a polar solvent like methanol or ethanol.

-

Add a palladium catalyst, such as 10% Pd on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure. This step reduces the double bond.

-

After the reduction is complete, the intermediate 4-(4-bromobutyl)-1H-imidazole can be converted to the amine via a Gabriel synthesis or by direct reaction with an excess of ammonia or a protected amine equivalent followed by deprotection. For direct amination:

-

Transfer the crude 4-(4-bromobutyl)-1H-imidazole to a sealed reaction vessel containing a concentrated solution of ammonia in methanol.

-

Heat the mixture to a temperature between 80-100 °C for several hours.

-

After cooling, evaporate the solvent and excess ammonia.

-

Purify the resulting residue by column chromatography on silica gel using a gradient of DCM/Methanol/Ammonia to yield pure 4-(1H-imidazol-4-yl)butanamine.

Causality in Experimental Choices:

-

Manganese(IV) oxide is chosen for the oxidation step as it is a mild and selective reagent for converting allylic and benzylic-type alcohols to aldehydes without over-oxidation to carboxylic acids.

-

The Wittig reaction is a reliable method for forming carbon-carbon double bonds and extending the carbon chain from the aldehyde.

-

Catalytic hydrogenation with Pd/C is a standard and efficient method for the reduction of alkenes to alkanes under mild conditions.

-

Using a large excess of ammonia in the final step drives the nucleophilic substitution reaction towards the desired primary amine and minimizes the formation of secondary and tertiary amine byproducts.

Pharmacological Profile and Mechanism of Action

Imbutamine's biological effects are mediated through its agonist activity at H3 and H4 receptors, both of which are coupled to the Gi/o family of G-proteins.

Mechanism of Action at Gi/o-Coupled Receptors

Activation of H3R or H4R by an agonist like imbutamine initiates a canonical Gi/o signaling cascade:

-

Ligand Binding: Imbutamine binds to the orthosteric site of the receptor.

-

Conformational Change: Ligand binding induces a conformational change in the receptor.

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

-

Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Downstream Signaling:

-

Gαi/o-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. .

-

Gβγ can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and N-type calcium channels.

-

Experimental Protocols for Biological Evaluation

To characterize the functional activity of imbutamine and its analogs at Gi/o-coupled receptors like H3R and H4R, the [³⁵S]GTPγS binding assay is a robust and widely used method. This assay directly measures the G-protein activation step. [10]

Protocol: [³⁵S]GTPγS Functional Assay

Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound (e.g., imbutamine) by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins in membranes prepared from cells expressing the target receptor (e.g., hH3R or hH4R).

Materials:

-

Cell membranes expressing the human H3 or H4 receptor (20-50 µg protein/well).

-

Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 0.02% BSA, pH 7.4. [10]* GDP (Guanosine Diphosphate): 10 µM final concentration. [10]* [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog): ~0.1 nM final concentration. [10]* Test compound (Imbutamine) stock solution, serially diluted.

-

Unlabeled GTPγS: 10 µM final concentration (for determining non-specific binding).

-

96-well filter plates (e.g., Whatman GF/B).

-

Scintillation fluid and microplate scintillation counter.

Workflow:

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of imbutamine in assay buffer.

-

Plate Setup: To each well of a 96-well plate, add in the following order:

-

Assay Buffer.

-

Test compound at various concentrations (for total binding) or buffer (for basal binding) or 10 µM unlabeled GTPγS (for non-specific binding).

-

10 µM GDP.

-

20-50 µg of cell membranes.

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 25°C.

-

Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation. [10]6. Termination: Terminate the reaction by rapid vacuum filtration through the filter plate.

-

Washing: Quickly wash each well with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and quantify the bound radioactivity using a microplate scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding (in DPM or cpm) against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ and Eₘₐₓ values.

Trustworthiness and Self-Validation: This protocol incorporates critical controls for data integrity. The basal binding (no agonist) establishes the constitutive activity of the receptor, while non-specific binding (excess unlabeled GTPγS) defines the background signal. Comparing the agonist-stimulated signal to these controls allows for accurate quantification of receptor-specific G-protein activation.

Conclusion and Future Directions

4-(1H-imidazol-4-yl)butanamine (imbutamine) is a cornerstone tool for pharmacological research into the histamine H3 and H4 receptors. Its potent dual agonism provides a reliable standard for assay development and a foundational scaffold for medicinal chemistry efforts. The distinct structure-activity relationships, particularly the dramatic shift in selectivity achieved by simple methylation of the imidazole ring, underscore the subtleties of ligand-receptor interactions and offer a clear path for the rational design of more selective H3R or H4R modulators. As research continues to unravel the complex roles of these receptors in health and disease, imbutamine and its derivatives will remain indispensable for advancing the development of novel therapeutics for a range of neurological and immunological disorders.

References

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

-

Walsh Medical Media. (2012, August 27). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Retrieved from [Link]

- Lozada, A. F., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 249.

- Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 130(1), 189–197.

- Gutzmer, R., et al. (2009). The Histamine H4 Receptor Is Functionally Expressed on T(H)2 Cells. Journal of Allergy and Clinical Immunology, 123(3), 619–625.

-

PrepChem.com. (n.d.). Synthesis of 4-(1H-imidazol-1-yl)-N-methylbutanamine. Retrieved from [Link]

- Connelly, W. M., et al. (2009). The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS. British Journal of Pharmacology, 157(1), 55–63.

- Al-Dossary, A. A., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17058.

- Schneider, E. H., et al. (2014). Synthesis and functional characterization of imbutamine analogs as histamine H3 and H4 receptor ligands. Archiv der Pharmazie, 347(11), 825–835.

- Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors. British Journal of Pharmacology, 144(6), 781–788.

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

International Journal of Pharmaceutical Science and Research. (n.d.). A review: Imidazole synthesis and its biological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities. Retrieved from [Link]

-

International Journal of Research and Pharmaceutical Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Histamine H3‐receptor‐mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-4-yl)butanamine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulation. Retrieved from [Link]

- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3951-3973.

- MDPI. (2020). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International Journal of Molecular Sciences, 21(23), 8996.

Sources

- 1. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. innov-research.com [innov-research.com]

- 6. The histamine H4 receptor is functionally expressed on T(H)2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and functional characterization of imbutamine analogs as histamine H3 and H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(1H-imidazol-4-yl)butanamine | C7H13N3 | CID 13499360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged" scaffold in the design and development of a vast array of therapeutic agents.[1] This in-depth technical guide provides a comprehensive overview of the pharmacological potential of imidazole derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

The Imidazole Core: A Versatile Pharmacophore

The imidazole ring's versatility stems from its unique physicochemical properties. It is an aromatic heterocycle that can act as both a weak acid and a weak base, allowing it to participate in various biological interactions. The two nitrogen atoms can engage in hydrogen bonding, a critical interaction for binding to biological targets such as enzymes and receptors.[2] Furthermore, the planar nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in proteins. These characteristics, combined with the relative ease of chemical modification at multiple positions on the ring, have enabled the development of a wide range of imidazole-containing drugs with diverse pharmacological activities.[1] Several imidazole-based drugs have received FDA approval, highlighting the clinical significance of this scaffold.[3][4][5]

Anticancer Activity of Imidazole Derivatives